molecular formula C27H30O13 B1258871 Talosin B

Talosin B

Cat. No.: B1258871
M. Wt: 562.5 g/mol
InChI Key: GJBRADPPUCQNGC-YYMHJPMMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talosin B is a novel isoflavonol glycoside, specifically identified as genistein 4′,7-di-α-L-6-deoxy-talopyranoside . It was isolated from the culture broth of the actinomycete Kitasatospora kifunensis MJM341 and is characterized by the incorporation of a 6-deoxy-talose sugar component, a structural feature first reported for this class of compound . This compound exhibits strong and potent in vitro antifungal activity against a spectrum of pathogenic fungi, including Candida albicans , Aspergillus niger , and Cryptococcus neoformans , with Minimal Inhibitory Concentration (MIC) values ranging between 3 and 15 μg/ml . Notably, its aglycone genistein does not display this activity, highlighting the critical role of the unique glycosylation pattern for its antifungal efficacy . Initial studies indicate low cytotoxicity, as this compound showed no visible cytotoxic effects on human hepatic HepG2 cells at the tested concentrations, suggesting a potentially favorable therapeutic index for further investigation . The primary research applications for this compound include its use as a lead compound in the development of new antifungal agents and as a biochemical tool for studying fungal cell biology and mechanisms of action against fungal pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

5-hydroxy-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O13/c1-10-19(29)22(32)24(34)26(37-10)39-13-5-3-12(4-6-13)15-9-36-17-8-14(7-16(28)18(17)21(15)31)40-27-25(35)23(33)20(30)11(2)38-27/h3-11,19-20,22-30,32-35H,1-2H3/t10-,11-,19+,20+,22+,23+,24+,25+,26-,27-/m0/s1

InChI Key

GJBRADPPUCQNGC-YYMHJPMMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O

Synonyms

genistein 4',7'-bis(6-deoxytalopyranoside)
genistein 4',7'-di-alpha-L-6-deoxytalopyranoside
talosin B

Origin of Product

United States

Structural Elucidation of Talosin B

Determination of the Core Isoflavonoid (B1168493) Aglycone of Talosin B

The foundational step in deciphering the structure of this compound was the identification of its non-sugar core, the aglycone. Through spectroscopic analysis, this core was identified as genistein (B1671435). nih.govnih.govebi.ac.uk Genistein is a well-characterized isoflavone (B191592) known for its 5,7,4'-trihydroxyisoflavone structure. wikipedia.org Isoflavones are a class of organic compounds with a 3-phenylchromen-4-one backbone, distinguishing them from flavones where the phenyl group is at the 2-position. wikipedia.orgresearchgate.net The identification of genistein as the aglycone provided the fundamental framework upon which the complete structure of this compound could be assembled.

Characterization of the Glycosidic Moiety in this compound

With the aglycone identified, the focus shifted to the sugar components attached to the genistein core. This involved identifying the specific type of sugar and determining its attachment points on the aglycone.

Identification of 6-Deoxy-L-Talose as the Sugar Component of this compound

Analysis of this compound revealed the presence of a rare deoxy sugar, 6-deoxy-L-talose. nih.govebi.ac.uk This monosaccharide is characterized by the absence of a hydroxyl group at the C-6 position. smolecule.com The discovery was significant as this compound and its congener, Talosin A, were the first reported flavonoid glycosides to incorporate 6-deoxy-talose as a sugar component. nih.govebi.ac.uk This unusual sugar moiety is more commonly found in the cell walls of certain bacteria. biosynth.comlookchem.comcaymanchem.com

Elucidation of Glycosidic Linkage Positions in this compound

Spectroscopic studies were instrumental in determining how the two 6-deoxy-L-talose units were connected to the genistein aglycone. nih.govebi.ac.uk The data revealed that this compound is a diglycoside, with the two sugar moieties attached at the 7 and 4' positions of the genistein core. nih.gov Specifically, the structure was determined to be genistein-4',7-di-α-L-6-deoxy-talopyranoside. nih.govebi.ac.uk This means that one 6-deoxy-L-talose unit is linked to the hydroxyl group at position 7 of the A-ring, and the second unit is attached to the hydroxyl group at position 4' of the B-ring. The "α-L" designation specifies the stereochemistry of the glycosidic bonds.

Spectroscopic Methodologies in this compound Structure Determination

The complete structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques. While specific data tables from the original research are not publicly available, the process would have heavily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) would have been used to identify the number and types of protons in the molecule, including those on the aromatic rings of genistein and the sugar rings. The coupling patterns would help determine the relative positions of protons.

¹³C NMR (Carbon NMR) would have provided information on the carbon skeleton of both the aglycone and the sugar moieties.

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been crucial in establishing the connectivity between protons and carbons within the genistein and 6-deoxy-L-talose units, as well as definitively placing the glycosidic linkages at the 7 and 4' positions.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) would have been used to determine the precise molecular formula of this compound, which is C27H30O13. nih.gov

Fragmentation patterns observed in tandem MS (MS/MS) experiments would have helped to confirm the identities of the genistein aglycone and the 6-deoxy-L-talose sugar units by showing characteristic losses of these fragments from the parent ion.

The culmination of data from these spectroscopic methods allowed for the unambiguous assignment of the structure of this compound as 5-hydroxy-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one. nih.gov

Biosynthesis of Talosin B

Microbial Origin of Talosin B: Kitasatospora kifunensis MJM341

This compound, along with its congener Talosin A, was first isolated from the culture broth of the actinomycete Kitasatospora kifunensis MJM341. wikipedia.orgfishersci.ficiteab.comnih.gov This strain was obtained from the Extract Collection of Useful Microorganisms (ECUM) at Myongji University, Yongin, Korea. mdpi.com this compound is chemically identified as genistein (B1671435) 4',7-di-α-L-6-deoxy-talopyranoside, distinguishing it as a glycosyloxyisoflavone where genistein is adorned with two α-L-6-deoxy-talopyranosyl residues. wikipedia.orgnih.govfishersci.ca These talosins represent the first reported flavonoid glycosides to incorporate 6-deoxy-talose as a sugar component. wikipedia.orgciteab.comnih.govfishersci.ca

Enzymology of this compound Biosynthesis

The formation of this compound involves a series of enzymatic steps, particularly focusing on the synthesis and attachment of the 6-deoxy-L-talose sugar moieties to the genistein core.

This compound is characterized by the presence of 6-deoxy-L-talose sugar moieties attached to the genistein aglycone. wikipedia.orgnih.gov The attachment of sugar units to a core molecule, such as genistein, is typically catalyzed by glycosyltransferases, which recognize specific nucleotide sugars and facilitate their transfer. nih.gov While the importance of glycosylation in modulating the biological activities of flavonoids is recognized, with talosins being an example where α-6-deoxy-L-talose sugar decorates genistein, specific glycosyltransferases from Kitasatospora kifunensis MJM341 directly responsible for attaching these 6-deoxy-L-talose moieties to genistein to form this compound have not been explicitly detailed in the provided literature. nih.gov However, studies on metabolic engineering for novel flavonoid glycosides suggest that nucleotide-sugar dependent glycosyltransferases (UGTs) can utilize unusual nucleotide sugars like dTDP-6-deoxy-L-talose as sugar donors. sigmaaldrich.com

The biosynthesis of 6-deoxy-L-talose, in its activated form as thymidine (B127349) diphosphate-6-deoxy-L-talose (dTDP-6dTal), is a well-characterized pathway. This process typically initiates from dTTP, D-glucose-1-phosphate, and NAD(P)H, and involves a series of four enzymatic steps. mdpi.com The pathway shares similarities with the biosynthesis of dTDP-L-rhamnose. mdpi.comnih.govsigmaaldrich.com

The key enzymes involved in the biosynthesis of dTDP-6dTal from Kitasatospora kifunensis include:

RmlA(Kkf) (glucose-1-phosphate thymidylyltransferase) mdpi.com

RmlB(Kkf) (dTDP-D-glucose 4,6-dehydratase) mdpi.com

RmlC(Kkf) (dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase) mdpi.com

Tal (or Tll, dTDP-6-deoxy-L-lyxo-4-hexulose reductase) mdpi.comsigmaaldrich.com

The committed step in the dTDP-6-deoxyhexose pathway is catalyzed by RmlB. mdpi.com The intermediate dTDP-4-dehydro-6-deoxy-L-mannose is then converted to dTDP-6-deoxytalose by the enzyme Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase). sigmaaldrich.com The identity of the biosynthesized dTDP-6dTal can be confirmed using techniques such as ¹H and ¹³C NMR spectroscopy. mdpi.com

Dehydratases are a class of lyase enzymes that facilitate the formation of double or triple bonds by removing water from a substrate. mdpi.com In the context of this compound biosynthesis, the dTDP-D-glucose 4,6-dehydratase (RmlB) plays a crucial role. This enzyme catalyzes the initial and committed step in the pathway leading to the formation of dTDP-6-deoxy-L-talose. mdpi.comnih.gov The involvement of dehydratase genes, specifically dNDP-glucose 4,6-dehydratase genes, has been exploited in screening programs for gene clusters responsible for producing bioactive molecules, including those associated with talosins A and B, which contain deoxysugar moieties. citeab.com

Genetic Basis of this compound Production in Producing Strains

The production of this compound in Kitasatospora kifunensis MJM341 is governed by a specific biosynthetic gene cluster (BGC). mdpi.comwikipedia.orgmetabolomicsworkbench.org This cluster encodes the necessary enzymes for the synthesis of dTDP-6-deoxy-L-talose, the sugar precursor for this compound. Key genes identified within this cluster include rmlA, rmlB, rmlC, and tal (or tll), which collectively enable the complete biosynthesis of dTDP-6dTal from dTTP, D-glucose-1-phosphate, and NAD(P)H. mdpi.commetabolomicsworkbench.org The tal gene from K. kifunensis and the tll gene from Actinobacillus actinomycetemcomitans are members of the NDP-6-deoxy-4-ketohexose reductase family, highlighting the genetic diversity observed in dTDP-6dTal biosynthetic pathways across different bacterial species. mdpi.com

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering offers promising avenues for enhancing the production of secondary metabolites like this compound. This approach typically involves manipulating existing biosynthetic pathways and introducing or optimizing key enzyme genes. mitoproteome.org For compounds containing unusual sugar moieties, engineering the nucleotide sugar biosynthesis pathway can lead to the production of non-native nucleotide sugars, which can then serve as substrates for glycosyltransferases to create novel glycosides. sigmaaldrich.com

For instance, in the context of 6-deoxy-L-talose, the introduction of the tll gene (encoding dTDP-6-deoxy-L-lyxo-4-hexulose reductase) from Actinobacillus actinomycetemcomitans into Escherichia coli has been shown to enable the production of dTDP-6-deoxytalose. sigmaaldrich.com Further metabolic engineering of E. coli's endogenous nucleotide biosynthetic genes, such as galU, rffA, and/or rfbD, significantly enhanced the production of novel flavonoid glycosides incorporating 6-deoxy-L-talose, such as quercetin-3-O-(6-deoxytalose). sigmaaldrich.com These strategies, which focus on increasing the availability of the sugar precursor and optimizing the glycosylation machinery, could be adapted to enhance this compound biosynthesis in its native producer or in heterologous hosts.

Optimization of Microbial Hosts for this compound Production

The natural producer of this compound is Kitasatospora kifunensis MJM341. researchgate.netresearchgate.net Optimizing microbial hosts for the production of secondary metabolites like this compound involves a multifaceted approach, encompassing both genetic manipulation and environmental control. General strategies for enhancing secondary metabolite yields in microorganisms include increasing the supply of precursors, deleting competing metabolic pathways, engineering crucial enzymes within the biosynthetic pathway, modifying regulatory networks, and controlling the transcription of the biosynthetic gene cluster. researchgate.net

Beyond genetic engineering, the microbial environment plays a significant role in influencing growth and phenotypes, thereby affecting metabolite production. Rational engineering of the microbial environment, which is multidimensional and includes factors such as temperature, pH, salinity, and nutrient composition, can lead to optimized microbial functions. nih.govcsic.es These environmental factors often interact in complex, non-additive ways, and understanding these interactions is key to identifying optimal culture conditions for monocultures or microbial consortia. nih.govcsic.es Statistical and predictive models, including genetic algorithms, can be employed to navigate this complexity and determine optimal environmental parameters. nih.gov

Engineering Precursor Pathways for this compound Synthesis

This compound's structure highlights genistein and 6-deoxy-talose as key components, making the engineering of their respective precursor pathways essential for its efficient synthesis. nih.govebi.ac.uk A critical step in the biosynthesis of this compound involves the formation of the 6-deoxy-talose sugar component, typically in its nucleotide sugar form, dTDP-6-deoxy-L-talose. Research has demonstrated the feasibility of synthesizing dTDP-6-deoxy-L-talose in heterologous hosts like Escherichia coli. This can be achieved by introducing the tll gene, which encodes dTDP-6-deoxy-L-lyxo-4-hexulose reductase, from Actinobacillus actinomycetemcomitans. asm.org This enzyme facilitates the conversion of the endogenous nucleotide sugar dTDP-4-dehydro-6-deoxy-L-mannose to dTDP-6-deoxytalose, a pathway closely related to dTDP-L-rhamnose biosynthesis. asm.org

Engineering precursor pathways often involves enhancing the supply of limiting precursors and diverting metabolic flux towards the desired product. This can be achieved by overexpressing enzymes involved in precursor synthesis or by downregulating enzymes that compete for shared precursors. For example, in the context of triterpenoid (B12794562) biosynthesis, engineering peroxisomal biosynthetic pathways has been shown to maximize production by harnessing peroxisomal acetyl-CoA pools and sequestering synthesis from competing cytosolic reactions. nih.gov While this specific example relates to triterpenoids, the principle of compartmentalizing or enhancing precursor supply is broadly applicable to the biosynthesis of complex natural products like this compound.

Application of Synthetic Biology for De Novo this compound Production

Synthetic biology offers powerful tools for the de novo production of natural products, including complex molecules like this compound, in heterologous microbial hosts. This approach typically involves the heterologous expression of putative biosynthetic gene clusters (BGCs) in a chosen chassis organism, enabling the production of compounds that might be difficult to obtain through traditional isolation methods or chemical synthesis alone. rsc.org Actinobacteria, the phylum from which Kitasatospora kifunensis originates, are recognized as abundant sources of natural products and are considered promising heterologous hosts for natural product discovery and production due to their inherent metabolic capabilities. rsc.org

The concept of de novo synthetic biology extends to designing and constructing entirely new biological molecules, viruses, or even whole cells with novel functions. csic.es This often relies on automated computational and experimental procedures for designing new biological molecules and pathways. csic.es For instance, Escherichia coli has been successfully engineered for the de novo production of various halogenated tryptophan derivatives from simple carbon sources like glucose, demonstrating the potential of synthetic biology to create complex molecules not typically produced by the host. nih.gov While the specific de novo biosynthesis pathway for this compound in a heterologous host is an area of ongoing research, the successful chemical synthesis of Talosin A and B highlights the structural feasibility for such approaches. researchgate.netvulcanchem.com Leveraging synthetic biology principles, including the modular assembly of biosynthetic pathways and the optimization of genetic circuits, holds significant promise for establishing efficient de novo microbial factories for this compound.

Chemical Synthesis of Talosin B and Analogues

Total Synthesis Approaches to Talosin B

The total synthesis of this compound has been successfully achieved, marking a significant milestone in the field of natural product chemistry. Researchers, including Zhongtao Wu, Gaoyan Lian, Biao Yu, Zhenzhong Wang, Yiwu Zhao, and Wei Xiao, reported the first synthesis of both Talosin A and this compound, which are genistein (B1671435) 6-deoxy-α-L-talopyranosides mitoproteome.orgmpbio.comresearchgate.net.

This compound's structure, a genistein 4',7-di-α-L-6-deoxy-talopyranoside, implies that its total synthesis involves the strategic attachment of two 6-deoxy-α-L-talopyranosyl sugar units to the genistein aglycone fishersci.cabiosynth.com. A key step in the synthesis of flavonoid glycosides, such as this compound, often involves regioselective O-glycosylation researchgate.net. This process demands precise control over which hydroxyl groups on the genistein scaffold are glycosylated, especially given the multiple hydroxyl functionalities present in genistein (at positions 5, 7, and 4').

Phenol (B47542) O-glycosylation with glycosyl imidates is a prominent methodology employed in the synthesis of such complex glycosides. The choice of catalyst plays a critical role in determining the anomeric selectivity (α or β linkage) of the newly formed glycosidic bond. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as an effective catalyst for promoting the conversion of 1,2-orthoesters into the corresponding 1,2-trans-O-glycosides. Conversely, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be used, though its outcomes in phenol O-glycosylation are highly dependent on the nucleophilicity of the phenol, with less nucleophilic phenols often leading to higher amounts of 1,2-cis-O-glycosides and more side-products. The successful total synthesis of this compound highlights the mastery of these challenging glycosylation reactions to achieve the desired stereochemistry and regioselectivity.

Semisynthetic Strategies for this compound Derivatization

Semisynthesis involves a combination of chemical synthesis and biosynthesis, often starting from a naturally occurring precursor and modifying it chemically or enzymatically to produce new derivatives or more complex structures. This approach is particularly valuable for natural products that are challenging to obtain solely through total synthesis or direct isolation in large quantities.

For this compound, semisynthetic strategies could involve starting from naturally isolated genistein or even Talosin A or B themselves, and then introducing further chemical modifications or enzymatic transformations. Isoflavonoids, the class of compounds to which this compound belongs, are amenable to various enzymatic post-modifications, including glycosylation, methylation, hydroxylation, prenylation, and acylation. These enzymatic reactions can be highly selective, offering a pathway to introduce specific functional groups or alter existing ones, which might be difficult or require extensive protection/deprotection steps in a purely chemical synthesis.

The concept of "talosins (talose sugar-conjugated genistein)" being produced by enzymatic post-modifications directly supports the feasibility of semisynthetic approaches for this compound. By leveraging the biosynthetic machinery of microorganisms or isolated enzymes, it is possible to attach additional sugar moieties, modify the existing sugar units, or alter the genistein core, thereby expanding the chemical diversity of this compound analogues. Such derivatization efforts aim to improve biological activities, enhance stability, or alter pharmacokinetic properties, leading to compounds with potentially superior therapeutic profiles.

Development of Synthetic Routes for Key Intermediates of this compound

The efficient synthesis of key intermediates is fundamental to both total and semisynthetic routes for this compound and its analogues. The primary key intermediates for this compound are genistein and 6-deoxy-L-talose.

Genistein: Genistein (4′,5,7-trihydroxyisoflavone) is the aglycone core of this compound uni.lu. It can be obtained through extraction from natural sources, particularly soybeans, where it is abundant. Alternatively, genistein can be synthesized chemically. Early organic synthesis of genistein dates back to Baker in 1928, utilizing deoxybenzoin (B349326) as a substrate. More contemporary chemical methods involve the cyclization of ketones or routes starting from 2,4,6-trihydroxyphenyl ethenone, often employing Suzuki coupling reactions. Biotechnological synthesis, converting naringenin (B18129) to genistein using specific enzymes, also represents a route for its production. The development of efficient and scalable synthetic routes for genistein is crucial for the cost-effective production of this compound.

6-deoxy-L-talose: This unique sugar moiety is a defining characteristic of this compound uni.lufishersci.cabiosynth.com. While 6-deoxy-L-talose can be synthesized chemically, its presence in bacterial O-antigens and the possibility of its biosynthesis offer alternative production strategies. For instance, the biosynthesis of dTDP-6-deoxytalose, an activated form of the sugar, has been explored through metabolic engineering in Escherichia coli. This involves introducing specific genes, such as tll from Actinobacillus actinomycetemcomitans, which encodes dTDP-6-deoxy-L-lyxo-4-hexulose reductase, an enzyme capable of converting endogenous nucleotide sugars into dTDP-6-deoxytalose. Developing efficient synthetic or biosynthetic routes for 6-deoxy-L-talose is critical for accessing the sugar component required for this compound synthesis and the creation of various talosylated derivatives.

Compound Names and PubChem CIDs

Biological Activity of Talosin B: Antifungal Research

Antifungal Efficacy Against Major Fungal Pathogens

Talosin B, along with its congener Talosin A, exhibits robust antifungal activity against several major fungal pathogens responsible for systemic mycoses, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans nih.govresearchgate.netnih.govwikipedia.orgfishersci.fi. These compounds were identified during a screening program for new antifungal agents derived from microbial secondary metabolites nih.govresearchgate.netnih.gov.

Detailed research findings indicate that the minimal inhibitory concentrations (MICs) of Talosins A and B against these fungal species range from 3 to 15 µg/ml nih.govresearchgate.netnih.govresearchgate.net. This demonstrates a significant level of activity at relatively low concentrations. Furthermore, studies have shown that Talosins A and B exhibit low toxicity, with no visible cytotoxicity observed against human hepatic HepG2 cells, suggesting a favorable safety profile for potential therapeutic applications nih.govresearchgate.netnih.gov.

The following table summarizes the antifungal efficacy of Talosins A and B:

CompoundFungal PathogenMinimal Inhibitory Concentration (MIC) (µg/ml)
Talosin ACandida albicans3-15
Talosin AAspergillus niger3-15
Talosin ACryptococcus neoformans3-15
This compoundCandida albicans3-15
This compoundAspergillus niger3-15
This compoundCryptococcus neoformans3-15

Comparative Biological Activity of this compound with Related Isoflavonoid (B1168493) Glycosides

The antifungal activity of this compound and Talosin A is notably superior when compared to related isoflavonoid compounds such as genistein (B1671435) and genistein-7-glucopyranoside nih.govresearchgate.netnih.gov. In comparative studies, neither genistein nor genistein-7-glucopyranoside demonstrated antifungal activity even at a significantly higher concentration of 100 µg/ml nih.govresearchgate.netnih.gov. This stark difference underscores the importance of the specific structural modifications present in the talosins for their potent antifungal action.

Talosins A and B are distinguished as the first isoflavonol glycosides to incorporate a 6-deoxy-talose sugar component nih.govresearchgate.net. This unique sugar moiety is believed to play a crucial role in their enhanced biological activity nih.govresearchgate.netencyclopedia.pub. The incorporation of specific sugar moieties into natural products can profoundly influence their core biological activities encyclopedia.pub. Notably, some deoxy analogues, including Talosin A and B, have shown strong antifungal activity comparable to that of amphotericin B, a well-established antifungal drug encyclopedia.pub.

The comparative activity is highlighted in the table below:

CompoundAntifungal Activity (MIC range)Notes
This compound3-15 µg/mlPotent antifungal activity against tested pathogens nih.govresearchgate.netnih.gov
Talosin A3-15 µg/mlPotent antifungal activity against tested pathogens nih.govresearchgate.netnih.gov
GenisteinNo activity at 100 µg/mlLacks antifungal activity at higher concentrations nih.govresearchgate.netnih.gov
Genistein-7-glucopyranosideNo activity at 100 µg/mlLacks antifungal activity at higher concentrations nih.govresearchgate.netnih.gov
Amphotericin BComparable to TalosinsA known antifungal drug, activity comparable to talosins encyclopedia.pub

Mechanism of Action Research for Talosin B

Cellular and Molecular Targets of Talosin B's Antifungal Action

This compound exerts its antifungal effects by interacting with fungal cellular components, though the precise molecular targets are still under detailed investigation. As a glycosyloxyisoflavone, its activity is linked to its unique chemical structure researchgate.netmedicinebangla.com. Studies have shown that this compound exhibits strong antifungal activity with minimal inhibitory concentrations (MICs) ranging from 3 to 15 µg/ml against susceptible fungal strains nih.govnih.gov. In contrast, its aglycone, genistein (B1671435), and genistein-7-glucopyranoside, did not exhibit antifungal activity at concentrations up to 100 µg/ml, suggesting that the glycosyl moieties, particularly the 6-deoxy-L-talose, are critical for its antifungal properties nih.govnih.gov.

While specific direct molecular targets for this compound are not extensively detailed in current literature, general mechanisms of action for flavonoids, the broader class to which this compound belongs, often involve diverse cellular processes. These can include disruption of plasma membrane integrity, induction of mitochondrial dysfunction, and inhibition of cell wall formation, cell division, RNA and protein synthesis, and efflux pump systems medicinebangla.com. Further research is needed to pinpoint the exact molecular pathways and targets specifically modulated by this compound within fungal cells.

Functional Role of the 6-Deoxy-L-Talose Moiety in this compound Activity

The 6-deoxy-L-talose sugar component is a distinctive feature of this compound and is considered crucial for its antifungal efficacy nih.govnih.govuni.lu. This compound, along with Talosin A (genistein 7-alpha-L-6-deoxy-talopyranoside), represents the first reported flavonoid glycosides to incorporate 6-deoxy-talose as a sugar component nih.govmedicinebangla.com.

The significance of this sugar moiety is underscored by comparative studies. For instance, while this compound demonstrates potent antifungal activity, genistein and genistein-7-glucopyranoside, which lack the 6-deoxy-L-talose sugar, show no antifungal activity even at significantly higher concentrations (100 µg/ml) nih.govnih.gov. This suggests that the presence and specific stereochemistry of the 6-deoxy-L-talose residues are essential for the compound to interact effectively with fungal cellular components and exert its inhibitory effects. The 6-deoxy-L-talose is characterized as an unusual sugar, a stereoisomer at C-4 of L-rhamnose, which may contribute to its unique biological activity uni.lufishersci.ca.

Investigation of this compound's Influence on Fungal Cellular Processes

Research into the detailed influence of this compound on specific fungal cellular processes is ongoing. While direct experimental data specifically for this compound across all these subsections are limited in the provided information, general mechanisms observed for other antifungal agents and flavonoids can provide a framework for understanding potential actions.

Effects on Fungal Cell Membrane Integrity

The fungal cell membrane, primarily composed of ergosterol, is a common target for antifungal agents medicinebangla.com. Many antifungal compounds, including certain flavonoids and polyenes like amphotericin B, exert their effects by disrupting the integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. For example, myricetin, another flavonoid, has been shown to damage the cell wall integrity and enhance membrane permeability in Candida albicans medicinebangla.com. While this compound is a flavonoid with antifungal properties, specific studies detailing its direct impact on fungal cell membrane integrity were not found in the provided research. Further investigation is required to determine if this compound directly induces plasma membrane disruption or alters cell wall integrity as part of its antifungal mechanism.

Impact on Fungal Efflux Pump Systems

Fungal efflux pump systems play a significant role in mediating antifungal drug resistance by actively expelling compounds from the cell, thereby reducing their intracellular concentration. Flavonoids, as a class, have been noted for their ability to inhibit efflux pump activity in various microbial pathogens medicinebangla.commedicinebangla.com. This inhibition can sensitize resistant fungal strains to existing antifungal drugs by allowing the drugs to accumulate inside the cell medicinebangla.com. However, specific research findings directly linking this compound to the inhibition of fungal efflux pump systems were not identified in the provided information. Understanding this potential interaction would be valuable in assessing this compound's role in overcoming antifungal resistance.

Modulation of Fungal Morphogenesis and Biofilm Formation

Fungal morphogenesis, such as the yeast-to-hyphae transition in Candida albicans, is a critical virulence factor, and the ability to form biofilms contributes significantly to fungal pathogenicity and drug resistance. Biofilms are complex microbial communities encased in an extracellular matrix, providing protection against antimicrobial agents. Some natural compounds and flavonoids have demonstrated the ability to inhibit biofilm formation and even disperse mature biofilms. For instance, esculetin, a natural compound, has been shown to significantly inhibit biofilm formation in Aeromonas hydrophila in a concentration-dependent manner. While this compound exhibits antifungal activity against biofilm-forming fungi like Candida albicans, specific studies detailing its direct modulation of fungal morphogenesis or inhibition of biofilm formation were not found in the provided research.

Induction of Oxidative Stress and Apoptosis in Fungal Cells

The induction of oxidative stress and programmed cell death (PCD), often referred to as apoptosis-like cell death, is a recognized mechanism by which various antifungal agents exert their fungicidal effects medicinebangla.com. Fungal apoptosis is characterized by events such as reactive oxygen species (ROS) accumulation, mitochondrial dysfunction, chromatin condensation, and DNA fragmentation. For example, certain plant toxins can induce programmed cell death in fungal cells by altering protein-generating machinery and causing membrane leakage. Similarly, some mollusk fractions with antifungal activity have been shown to increase oxidative stress biomarkers and downregulate antioxidant enzymes in fungal cells. While this compound's antifungal activity is established, direct evidence detailing its specific role in inducing oxidative stress or apoptosis in fungal cells was not found in the provided information. Further research would be beneficial to explore if this compound utilizes these pathways in its antifungal mechanism.

Influence on Fungal Mitochondrial Function and DNA Integrity

While this compound exhibits significant antifungal activity, specific detailed research findings directly elucidating its precise influence on fungal mitochondrial function and DNA integrity are not extensively documented in the current scientific literature available. However, insights from studies on other compounds within the broader class of flavonoids and other antifungal agents provide a conceptual framework for potential mechanisms that warrant further investigation for this compound.

Antifungal agents often exert their effects by targeting vital cellular processes within fungal pathogens, including mitochondrial function and DNA integrity. For instance, various compounds have been shown to induce mitochondrial damage, leading to disruptions in energy metabolism and the generation of reactive oxygen species (ROS). Such damage can manifest as altered mitochondrial membrane potential, inhibition of respiratory chain complexes, and a decrease in ATP synthesis, ultimately contributing to fungal cell death encyclopedia.pub. Similarly, some antifungal compounds are known to cause DNA damage, either directly or indirectly, by inducing oxidative stress or interfering with DNA replication and repair mechanisms.

The established antifungal efficacy of this compound against key fungal pathogens is summarized in the table below, indicating its minimal inhibitory concentrations (MICs):

Table 1: Antifungal Activity of this compound

Fungal PathogenMinimal Inhibitory Concentration (MIC) nih.govuni.lu
Candida albicans7 µg/mL
Aspergillus niger3-15 µg/mL
Cryptococcus neoformans3-15 µg/mL

Further dedicated research is essential to precisely delineate the molecular mechanisms by which this compound exerts its antifungal effects, particularly concerning its direct influence on fungal mitochondrial function and DNA integrity. Such studies would provide valuable insights into its mode of action and potential for development as a novel antifungal therapeutic.

Structure Activity Relationship Sar Studies of Talosin B

Identification of Structural Determinants for Antifungal Potency of Talosin B

The antifungal activity of this compound is significantly influenced by the presence and specific attachment of its sugar moieties. Comparative studies with structurally related compounds have provided key insights into these structural determinants. This compound, alongside Talosin A (genistein 7-α-L-6-deoxy-talopyranoside), demonstrates strong antifungal activity against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans nih.govresearchgate.net. Minimal Inhibitory Concentrations (MICs) for Talosins A and B typically fall within the range of 3 to 15 µg/ml against these organisms nih.govresearchgate.net.

Crucially, the aglycone of this compound, genistein (B1671435), and another related glycoside, genistein-7-glucopyranoside, exhibit no antifungal activity at concentrations as high as 100 µg/ml nih.govresearchgate.net. This stark difference in activity highlights the indispensable role of the 6-deoxy-talose sugar components in conferring antifungal potency to the isoflavone (B191592) scaffold. Specifically, the presence of the α-L-6-deoxy-talopyranosyl residues at positions 7 and 4' in this compound appears to be critical for its observed biological effect. This suggests that these sugar moieties are not merely solubilizing groups but are actively involved in binding to a fungal target or facilitating membrane interactions essential for antifungal action.

The following table summarizes the comparative antifungal activities:

CompoundStructureAntifungal Activity (MIC range)
This compound Genistein with two α-L-6-deoxy-talopyranosyl residues at 7 and 4' positionsPotent (3-15 µg/ml) nih.govresearchgate.net
Talosin A Genistein with one α-L-6-deoxy-talopyranosyl residue at 7 positionPotent (3-15 µg/ml) nih.govresearchgate.net
Genistein Aglycone of this compound (no sugar moieties)Inactive (at 100 µg/ml) nih.govresearchgate.net
Genistein-7-glucopyranoside Genistein with a glucopyranosyl residue at 7 positionInactive (at 100 µg/ml) nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to establish mathematical relationships between the physicochemical properties or structural features of compounds and their biological activities biolscigroup.usmdpi.com. This method is invaluable for predicting the activity of new compounds and guiding the design of novel therapeutic agents mdpi.com.

While the available literature extensively describes the isolation and antifungal activity of this compound, detailed QSAR modeling studies specifically focused on a series of this compound derivatives are not explicitly detailed in the provided search results. However, the principles of QSAR would be highly applicable to this compound. Such studies would involve:

Data Collection: Gathering experimental antifungal activity data (e.g., MIC values) for this compound and a diverse set of its synthesized or hypothetical derivatives.

Descriptor Calculation: Computing various molecular descriptors that quantify structural, electronic, steric, and lipophilic properties of these compounds biolscigroup.us. These descriptors could include parameters related to the genistein core, the type and number of sugar moieties, their anomeric configurations, and their specific attachment points.

Model Building: Employing statistical or machine learning algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) to build a mathematical model that correlates the descriptors with the observed antifungal activity biolscigroup.usnih.gov.

Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external validation techniques with independent datasets to ensure its reliability and predictive accuracy biolscigroup.usmdpi.com.

A well-validated QSAR model for this compound derivatives could provide a deeper understanding of the precise molecular features that contribute to its antifungal potency, allowing for the in silico prediction of activity for unsynthesized compounds and streamlining the drug discovery process.

Design and Evaluation of this compound Analogues for SAR Elucidation

The design and evaluation of analogues are fundamental to SAR elucidation, allowing researchers to systematically modify specific parts of a molecule and observe the resulting changes in biological activity nih.govicm.edu.pl. This iterative process helps to identify the pharmacophore – the essential structural features responsible for activity – and optimize the compound's properties.

Similar to QSAR modeling, specific detailed reports on the systematic design and evaluation of a broad range of this compound analogues solely for SAR elucidation are not extensively covered in the current literature. However, the initial findings regarding the importance of the 6-deoxy-talose sugar units provide a strong foundation for such analogue design.

Based on the existing knowledge, future analogue design strategies for this compound would logically focus on:

Modification of Sugar Moieties: Synthesizing analogues where the α-L-6-deoxy-talopyranosyl residues are replaced with other sugar types (e.g., glucose, rhamnose, xylose) or modified sugars (e.g., deoxy sugars at different positions, methylated sugars) to determine the specificity required for the sugar component.

Alteration of Glycosylation Positions: Investigating the effect of attaching sugar moieties at different hydroxyl positions on the genistein core, beyond positions 7 and 4', to understand the optimal attachment points for activity.

Modifications to the Aglycone Core: While genistein itself is inactive, subtle modifications to the isoflavone scaffold (e.g., introduction of different substituents on the aromatic rings) in combination with the crucial sugar moieties could be explored to potentially enhance activity or alter specificity.

Number of Sugar Units: Systematically varying the number of 6-deoxy-talose units attached to the genistein core to understand the impact of mono-, di-, or potentially tri-glycosylation on antifungal activity.

The evaluation of these designed analogues would involve in vitro antifungal assays against relevant fungal pathogens, similar to those conducted for this compound itself (e.g., MIC determination against C. albicans, A. niger, C. neoformans) nih.govresearchgate.net. By correlating the structural changes with the observed biological activities, a comprehensive SAR profile for this compound could be developed, paving the way for the rational design of new and improved antifungal agents.

Analytical Chemistry Research for Talosin B

Advanced Spectroscopic Methods for Talosin B Structural Analysis

The structural elucidation of this compound heavily relied on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netnih.gov. These methods were crucial in identifying the compound's core isoflavone (B191592) skeleton and the attachment of the 6-deoxy-talose sugar moieties researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy played a pivotal role in determining the precise connectivity and stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed for this purpose researchgate.net. These studies confirmed this compound as genistein (B1671435) 4',7-di-alpha-L-6-deoxy-talopyranoside researchgate.netnih.govresearchgate.net.

Detailed NMR analysis would typically involve:

¹H NMR: To identify and assign proton signals, including those from the genistein core and the sugar residues. Chemical shifts and coupling constants provide information about the local electronic environment and connectivity.

¹³C NMR: To assign carbon signals, providing the carbon skeleton information.

2D NMR techniques:

COSY (Correlation Spectroscopy): To establish proton-proton correlations through bonds, aiding in identifying spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, crucial for assigning sugar and aromatic carbons.

The presence of 6-deoxy-talose as a sugar component in this compound is a notable feature, as it was reported to be the first flavonoid glycoside incorporating this specific sugar researchgate.netnih.govresearchgate.net.

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) techniques were instrumental in determining the molecular weight and formula of this compound, as well as providing insights into its fragmentation patterns, which further supported the proposed structure researchgate.netresearchgate.netdntb.gov.ua. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for such analyses due to its ability to handle polar and thermally labile compounds like glycosides researchgate.netnih.govmdpi.com.

Key aspects of MS characterization for this compound include:

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), such as HRMS [ESI], was used to confirm the molecular formula (C₂₇H₃₀O₁₃) by providing a highly accurate mass-to-charge ratio (m/z) for the protonated or deprotonated molecular ion researchgate.net. For instance, the calculated monoisotopic mass for C₂₇H₃₀O₁₃ is 562.16864 Da nih.govebi.ac.uk.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that reveal the sequence and nature of the sugar moieties attached to the aglycone. The loss of sugar units from the parent ion can be observed, confirming the number and type of glycosidic linkages researchgate.net. For example, the analysis of Talosin A (a related compound) involved detecting specific m/z values for the aglycone (genistein, m/z 271) and its glycosylated forms nih.gov. This type of analysis would be similarly applied to this compound to confirm the presence of two 6-deoxy-talose units attached to the genistein core researchgate.netresearchgate.net.

Chromatographic Methodologies for this compound Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of natural products like this compound from complex microbial broths researchgate.netlcms.cznih.gov.

Kitasatospora kifunensis MJM341 culture broth served as the source for the isolation of this compound researchgate.net. The general approach for isolating such compounds typically involves:

Extraction: Initial extraction of the target compounds from the culture broth using appropriate solvents lcms.cz.

Column Chromatography (CC): Early stages of purification often involve various forms of column chromatography, including normal-phase or reversed-phase chromatography, to separate the crude extract into fractions based on polarity nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative HPLC, is crucial for achieving high purity of individual compounds lcms.cznih.gov.

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the purification of natural products, offering high resolution and reliability lcms.cz. The separation of this compound would likely involve a C18 reversed-phase column with a gradient elution system, typically using a mixture of water and organic solvents (e.g., acetonitrile (B52724) or methanol) with modifiers like formic acid or trifluoroacetic acid to optimize separation and peak shape nih.govnih.gov.

Purity Assessment: Analytical HPLC or UPLC (Ultra-Performance Liquid Chromatography) coupled with detectors like UV-Vis or Charged Aerosol Detector (CAD) is used to assess the purity of isolated fractions mdpi.comlcms.cz. Purity is often expressed as UV area percent lcms.cz. For instance, isolated compounds are typically aimed for purity levels greater than 87%, and ideally over 95% for further studies mdpi.comlcms.cz.

While specific detailed chromatographic parameters for this compound's isolation were not explicitly provided in the search results, the general methodologies for isolating isoflavonol glycosides from microbial sources involve these advanced chromatographic steps to ensure high purity for structural elucidation and biological activity assessment researchgate.netlcms.cznih.gov.

Table 1: Key Analytical Techniques for this compound Characterization

Analytical MethodPurposeKey Information Provided
NMR Spectroscopy Structural elucidation, determination of connectivity and stereochemistryProton and carbon assignments, glycosidic linkage positions
Mass Spectrometry (MS) Molecular weight determination, molecular formula confirmation, fragmentationMonoisotopic mass, molecular formula, sugar losses
Chromatography (HPLC/UPLC) Isolation, purification, and purity assessment from complex mixturesPurity percentage, separation from impurities

Emerging Research Directions for Talosin B

Exploration of Novel Biosynthetic Pathways and Enzymes for Talosin B Variants

Currently, there is a lack of specific published research detailing the exploration of novel biosynthetic pathways and enzymes for this compound variants. General isoflavonoid (B1168493) biosynthesis is understood to originate from the phenylpropanoid pathway, but the specific enzymes—such as glycosyltransferases—that attach the α-L-6-deoxy-talopyranosyl residues to the genistein (B1671435) core in Kitasatospora kifunensis remain uncharacterized. nih.govfrontiersin.org Future research in this area would likely involve genome mining of K. kifunensis to identify the biosynthetic gene cluster responsible for this compound production. Subsequent characterization of the enzymes within this cluster could enable the development of engineered microorganisms for the production of novel this compound analogs with potentially improved antifungal activity or other desirable properties.

Development of Green Chemistry Approaches for this compound Synthesis

The scientific literature does not currently contain specific examples of green chemistry approaches applied to the synthesis of this compound. Research on the synthesis of other isoflavone (B191592) glycosides suggests potential avenues that could be explored. nih.gov These might include:

Enzymatic Synthesis: Utilizing isolated enzymes, such as glycosyltransferases, to perform the glycosylation of genistein in an aqueous medium, avoiding the use of hazardous solvents and protecting groups.

Biocatalysis: Employing whole-cell biocatalysts, potentially engineered yeast or bacteria, to produce this compound from simple precursors in a fermentation process. This approach aligns with several principles of green chemistry by using renewable feedstocks and operating under mild conditions.

The development of such methods would be a significant step towards the sustainable production of this compound.

Advanced Computational Chemistry Applications in this compound Research

There are no specific computational studies focused on this compound reported in the current body of scientific literature. However, the application of computational chemistry to other antifungal compounds and isoflavones highlights the potential of these methods. chemrxiv.orgmdpi.com Future research directions for this compound could include:

Molecular Docking: To predict the binding interactions of this compound with fungal protein targets. This could help elucidate its mechanism of antifungal action and identify key structural features responsible for its activity.

Molecular Dynamics Simulations: To study the dynamic behavior of this compound when interacting with fungal cell membranes or target enzymes, providing a deeper understanding of its biological function at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build computational models that correlate the structural features of potential this compound variants with their antifungal activity, guiding the design of more potent derivatives.

Such in silico studies would be invaluable for accelerating the discovery and development of new antifungal agents based on the this compound scaffold.

Q & A

Q. What structural features distinguish Talosin B from related flavonols like Talosin A, and how do these differences impact antifungal efficacy?

this compound and Talosin A are both flavonols derived from Kitasatospora kifunensis, but this compound contains a methyl substitution absent in Talosin A. This structural modification correlates with a significantly lower minimum inhibitory concentration (MIC) against Candida albicans (7 mg/mL for this compound vs. 15 mg/mL for Talosin A), suggesting enhanced bioactivity . To confirm structural distinctions, researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for precise characterization. Comparative molecular docking studies can further elucidate how methyl substitution enhances target binding .

Q. What standardized methodologies are recommended for assessing this compound’s antifungal activity in vitro?

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution assay is widely used to determine MIC values. Researchers should standardize inoculum density (e.g., 1–5 × 10³ CFU/mL), use RPMI-1640 medium buffered to pH 7.0, and include quality control strains (e.g., C. albicans ATCC 90028) to ensure reproducibility. Data interpretation must account for solvent controls (e.g., DMSO ≤1%) to avoid false positives .

Q. How can researchers validate the purity of this compound isolated from microbial sources?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 280 nm is standard for purity assessment. Complementary techniques include thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC-MS). For novel isolates, elemental analysis and X-ray crystallography provide definitive confirmation of molecular structure .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported MIC values for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or fungal strain heterogeneity. To resolve these, researchers should:

  • Conduct parallel experiments using identical protocols across labs.
  • Perform whole-genome sequencing of fungal strains to identify genetic factors influencing susceptibility.
  • Apply multivariate regression analysis to isolate variables affecting MIC outcomes (e.g., solvent, incubation time) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal properties?

SAR studies should systematically modify this compound’s functional groups (e.g., hydroxylation patterns, glycosylation sites) and assess bioactivity changes. Semi-synthetic derivatives can be generated via microbial biotransformation or chemical synthesis. Key parameters to evaluate include:

  • Binding affinity to fungal cytochrome P450 enzymes (e.g., CYP51) via surface plasmon resonance (SPR).
  • Cytotoxicity in mammalian cell lines (e.g., HEK-293) to gauge therapeutic index.
  • Synergistic effects with existing antifungals (e.g., fluconazole) using checkerboard assays .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

Murine models of disseminated candidiasis are commonly used. Researchers should:

  • Administer this compound intravenously at escalating doses (e.g., 5–50 mg/kg) to establish pharmacokinetic profiles.
  • Monitor fungal burden in kidneys via quantitative PCR or colony-forming unit (CFU) counts.
  • Assess hepatic/renal toxicity through serum biomarkers (e.g., ALT, creatinine) and histopathology .

Q. How can transcriptomic or proteomic approaches elucidate this compound’s mechanism of action?

RNA sequencing (RNA-seq) of C. albicans exposed to sub-inhibitory this compound concentrations can identify differentially expressed genes (e.g., ergosterol biosynthesis pathways). Proteomic profiling via tandem mass spectrometry (MS/MS) may reveal post-translational modifications in fungal proteins. Integration with bioinformatics tools (e.g., STRING, KEGG) is critical for pathway enrichment analysis .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., log-logistic curves) are ideal for estimating EC₅₀ values. Use tools like GraphPad Prism or R’s drc package. For multi-experiment datasets, mixed-effects models account for inter-experiment variability. Bayesian hierarchical models are advantageous when integrating historical data .

Q. How should researchers design fermentation protocols to maximize this compound yield from Kitasatospora kifunensis?

Optimize parameters via response surface methodology (RSM):

  • Carbon/nitrogen sources: Test combinations of glucose, glycerol, and ammonium sulfate.
  • pH and temperature: Use a central composite design to identify ideal ranges (e.g., pH 6.5–7.5, 28–32°C).
  • Metabolite analysis: Monitor this compound production using LC-MS and correlate with growth phases .

Q. What strategies mitigate this compound’s instability in aqueous solutions during long-term assays?

Stabilization approaches include:

  • Lyophilization with cryoprotectants (e.g., trehalose).
  • Encapsulation in liposomes or cyclodextrins to enhance solubility.
  • Storage in amber vials under inert gas (e.g., argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Talosin B
Reactant of Route 2
Talosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.